
Tantalum nitride
Overview
Description
Tantalum nitride (TaN) is a refractory transition metal nitride with the chemical formula TaN. It exhibits a hexagonal crystal structure (a = 0.4336 nm, c = 0.4150 nm) and a high density of 13.4 g/cm³ . Key properties include a melting point of 3090°C, electrical resistivity of 128 μΩ·cm, and a Vickers microhardness of 1100 kg/mm² . TaN is chemically inert, resisting attack by water and acids, though it decomposes in aqua regia or potassium hydroxide .
Preparation Methods
Tantalum nitride can be synthesized through several methods, including:
RF-magnetron-reactive sputtering: This involves sputtering tantalum in a nitrogen atmosphere to form this compound films.
Direct current sputtering: Similar to RF-magnetron-reactive sputtering, but uses direct current.
Self-propagating high-temperature synthesis: This method involves the combustion of tantalum powder in nitrogen.
Low-pressure metalorganic chemical vapor deposition: This technique uses metalorganic precursors to deposit this compound films at low pressure.
Ion beam assisted deposition: This method combines tantalum evaporation with high-energy nitrogen ions.
Electron beam evaporation: Tantalum is evaporated in the presence of high-energy nitrogen ions to form this compound.
Chemical Reactions Analysis
Tantalum nitride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tantalum oxide. This reaction typically occurs at high temperatures.
Reduction: this compound can be reduced to tantalum metal using hydrogen or other reducing agents.
Decomposition: This compound can decompose into tantalum and nitrogen at high temperatures.
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and high temperatures for decomposition. The major products formed from these reactions are tantalum oxide, tantalum metal, and nitrogen gas .
Scientific Research Applications
Electronics and Semiconductor Industry
Diffusion Barriers in Integrated Circuits
Tantalum nitride is primarily used as a diffusion barrier in semiconductor devices. Its high melting point and excellent thermal stability make it suitable for preventing the diffusion of copper into silicon, which can degrade device performance. The effectiveness of TaN as a barrier has been demonstrated in various studies, indicating that it maintains integrity under high-temperature processing conditions .
Thin-Film Strain Gauges
Recent research has focused on the fabrication of this compound thin-film strain gauges integrated onto silicon substrates. These strain gauges exhibit high sensitivity and stability, making them ideal for precise measurements in various applications, including structural health monitoring .
Energy Conversion Technologies
Photoelectrochemical Water Splitting
this compound is emerging as a promising material for photoanodes in solar-driven water splitting systems. A notable study achieved a solar-to-hydrogen energy conversion efficiency of 10% using this compound nanorods. This efficiency is among the highest reported for this compound-based systems, highlighting its potential in renewable energy applications .
Solar Energy Applications
this compound (specifically Ta3N5) has shown promise in photocatalytic applications for solar energy conversion. Research indicates that Ta3N5 can achieve significant photocurrent densities when used in photoelectrochemical cells, potentially leading to unassisted water splitting with efficiencies reaching up to 15% when coupled with appropriate photocathodes .
Biomedical Applications
Dental Implants
this compound coatings on titanium implants have been shown to enhance resistance to microbiologically induced corrosion (MIC), which is a significant cause of implant failure. Studies have demonstrated that TaN-coated titanium exhibits superior mechanical properties and antibacterial effects compared to traditional titanium and titanium nitride coatings .
Property | Bare Titanium | Titanium Nitride Coated | This compound Coated |
---|---|---|---|
Hardness (GPa) | 2.54 | 29.88 | 29.88 |
Modulus (GPa) | 107.19 | 295.46 | 295.46 |
MIC Resistance | Low | Moderate | High |
Optical Applications
Optical Coatings
this compound films are utilized in optical coatings due to their favorable optical properties, such as high refractive indices. These films are essential in various optical devices, including filters and mirrors, where precise control over light transmission and reflection is required .
Mechanism of Action
The mechanism by which tantalum nitride exerts its effects is primarily through its physical and chemical properties. Its high melting point and hardness make it an effective protective coating. In electronics, its ability to act as a diffusion barrier prevents the intermixing of different materials. In photocatalysis, this compound’s ability to absorb visible light and generate electron-hole pairs enables it to drive chemical reactions such as water splitting .
Comparison with Similar Compounds
Titanium Nitride (TiN)
Property | TaN | TiN |
---|---|---|
Density (g/cm³) | 13.4 | 5.4 |
Melting Point (°C) | 3090 | 2950 |
Resistivity (μΩ·cm) | 128 | 20–200 |
Key Applications | Diffusion barriers | Hard coatings, decorative layers |
- Thermal Stability : TaN outperforms TiN in high-temperature environments (>3000°C vs. ~2950°C) .
- Electrical Performance : TiN’s lower resistivity makes it preferable for conductive interconnects, while TaN’s higher resistivity suits precision resistors .
Tantalum Oxynitride (TaON) and Tantalum(III) Nitride (Ta₃N₅)
Property | TaN | TaON | Ta₃N₅ |
---|---|---|---|
Band Gap (eV) | - | ~2.4 | ~2.0 |
Photoelectrochemical Efficiency | Moderate | High | Higher (27.2 µmol/h HER) |
Surface Energy (mJ/m²) | 0.11 | 0.22 | - |
- Photocatalysis : Ta₃N₅ exhibits superior hydrogen evolution reaction (HER) activity compared to TaON due to its narrower bandgap (~2.0 eV) and macroporous structure enhancing light absorption .
- Surface Properties : TaON coatings show higher hydrophobicity (contact angle ~94°) but higher surface energy than TaN, which may reduce thromboresistance .
Copper Tantalum Nitride (CuTaN₂)
Property | TaN | CuTaN₂ |
---|---|---|
Resistivity | 128 μΩ·cm | 20–76 kΩ·cm |
Band Gap (eV) | - | 0.9–1.55 |
Deposition Method | ALD, Sputtering | RF Sputtering |
- Semiconductor Behavior : CuTaN₂’s tunable bandgap (0.9–1.55 eV) and high resistivity make it suitable for optoelectronic devices, contrasting with metallic TaN .
- Stoichiometric Challenges : Sputtered CuTaN₂ films often deviate from the ideal 1:1 Cu:Ta ratio, impacting reproducibility .
Niobium Nitride (NbN) and Molybdenum Nitride (MoN)
Property | TaN | NbN | MoN |
---|---|---|---|
ALD Precursors | TaCl₅, NH₃ | NbCl₅, NH₃ | MoCl₅, NH₃ |
Electrical Resistivity | 128 μΩ·cm | ~500 μΩ·cm | ~1000 μΩ·cm |
- Diffusion Barriers : TaN and NbN both serve as Cu diffusion barriers, but TaN offers better thermal stability .
- Crystallinity : NbN and MoN films are typically polycrystalline, while TaN can form amorphous phases on glass substrates .
Tantalum Carbide (TaC) and Tantalum Oxide (Ta₂O₅)
Property | TaN | TaC | Ta₂O₅ |
---|---|---|---|
Hardness (kg/mm²) | 1100 | 1800 | - |
Band Gap (eV) | - | - | ~4.4 |
Biomedical Use | Thromboresistant | Not studied | CT contrast agent |
- Mechanical Properties : TaC’s superior hardness makes it ideal for cutting tools, while TaN balances hardness with corrosion resistance .
- Biomedical : TaN reduces platelet adhesion more effectively than Ta₂O₅, which is used for imaging but lacks thromboresistance .
Key Research Findings
- ALD Innovations: Low-temperature (750°C) ALD of TaN on TCO substrates enables efficient photoanodes for water splitting, outperforming traditional high-temperature methods .
- Surface Engineering : TaN coatings reduce surface energy to 0.11 mJ/m², minimizing platelet aggregation compared to Ta (0.44 mJ/m²) .
- Photoelectrochemistry: Macroporous Ta₃N₅ achieves HER rates ~9× higher than non-porous analogs, highlighting structural advantages .
Biological Activity
Tantalum nitride (TaN) is increasingly recognized for its potential applications in biomedical fields due to its favorable biological activity, particularly in enhancing osseointegration and biocompatibility. This article summarizes recent research findings, case studies, and experimental data regarding the biological properties of TaN, particularly its interactions with bone marrow stem cells (BMSCs) and its osteogenic effects.
Overview of this compound
This compound is a refractory compound known for its hardness and chemical stability. In biomedical applications, it is primarily utilized as a coating material for implants to improve their integration with surrounding biological tissues. Recent studies have focused on the synthesis of TaN films using techniques such as magnetron sputtering, which allows for precise control over the film's properties.
Key Findings
- Cell Adhesion and Proliferation : Research has demonstrated that TaN films significantly enhance the adhesion and proliferation of BMSCs compared to conventional titanium alloys (Ti6Al4V). In one study, BMSCs displayed over a 2-fold increase in attachment on TaN surfaces within the first hour of incubation compared to Ti6Al4V surfaces .
- Osteogenic Activity : The osteogenic potential of TaN was evaluated through various assays. Alkaline phosphatase (ALP) activity and calcium nodule formation were measured after 7 and 14 days of cell culture. Results indicated that TaN coatings promoted higher ALP activity and calcium deposition, suggesting enhanced osteogenic differentiation .
- Live/Dead Cell Staining : Live/dead assays showed that TaN films supported a high percentage of viable cells, indicating excellent biocompatibility. Fluorescent staining revealed well-organized cytoskeletal structures in BMSCs cultured on TaN, further supporting its favorable biological environment .
Comparative Data
Parameter | Ti6Al4V (Control) | TaN Coated Surface |
---|---|---|
Cell Attachment (1 hr) | Baseline | 2-fold increase |
ALP Activity (after 14 days) | Lower | Significantly higher |
Calcium Nodule Formation | Minimal | Prominent |
Viable Cell Percentage | Moderate | High |
The enhanced biological activity of TaN can be attributed to several factors:
- Surface Properties : The roughness and chemical composition of the TaN surface facilitate better cell adhesion and proliferation.
- Ionic Release : Some studies suggest that tantalum ions released from the surface may play a role in promoting osteogenesis.
- Physical Characteristics : The physical structure of TaN films supports better mechanical interlocking with bone tissues.
Case Study 1: Implant Integration
In a study evaluating the integration of TaN-coated implants in animal models, it was found that implants with TaN coatings exhibited superior osseointegration compared to those without coatings. Histological analysis revealed increased bone-to-implant contact percentages at 4 weeks post-implantation .
Case Study 2: Long-term Biocompatibility
A long-term study assessed the biocompatibility of TaN coatings over a period of six months in vivo. The results indicated no significant inflammatory response or adverse effects on surrounding tissues, confirming the long-term safety and compatibility of TaN as an implant material .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing high-purity tantalum nitride (TaN) thin films, and what methods address these challenges?
- Methodological Answer : Traditional synthesis methods (e.g., chemical vapor deposition) require high temperatures (>900°C) and long durations, which degrade substrates like transparent conductive oxides (TCOs). Atomic layer deposition (ALD) enables direct growth of TaN films at milder conditions (e.g., 750°C for 30 minutes via ammonolysis) while maintaining substrate integrity . Key parameters to optimize include precursor selection (e.g., TaCl₅ vs. organometallic compounds), nitrogen source (NH₃ vs. plasma-activated N₂), and post-deposition annealing. A comparative table is provided below:
Method | Temperature (°C) | Time (hrs) | Purity (at.% N) | Substrate Compatibility |
---|---|---|---|---|
CVD | 950–1100 | 2–6 | 85–90 | Limited (Si, metal foils) |
ALD + Ammonolysis | 750 | 0.5 | 92–95 | TCOs, doped TiO₂ |
Q. How do researchers characterize the crystallographic phases of TaN, and what discrepancies exist in phase stability reports?
- Methodological Answer : X-ray diffraction (XRD) and transmission electron microscopy (TEM) are standard for identifying phases (e.g., cubic δ-TaN vs. hexagonal ε-TaN). However, discrepancies arise due to nitrogen stoichiometry variations during synthesis. For instance, nitrogen loss during high-temperature annealing can shift phases from δ-TaN to Ta-rich compounds. X-ray photoelectron spectroscopy (XPS) is critical to quantify nitrogen content and correlate it with structural data .
Q. What are the standard protocols for evaluating TaN’s electrical conductivity, and how do defects influence measurements?
- Methodological Answer : Four-point probe and Hall effect measurements are used to assess resistivity and carrier concentration. Defects such as nitrogen vacancies (common in non-stoichiometric TaNₓ, where x < 1) increase resistivity by reducing electron density. Controlled doping (e.g., with Ti or Al) can mitigate this, but requires precise stoichiometric monitoring via energy-dispersive X-ray spectroscopy (EDS) .
Advanced Research Questions
Q. How do interfacial reactions between TaN and oxide substrates affect photoelectrochemical performance in water-splitting applications?
- Methodological Answer : TaN’s stability under oxidative conditions is limited by surface oxidation to TaOₓNy, which reduces catalytic activity. Electrochemical impedance spectroscopy (EIS) reveals that ALD-grown TaN on TCOs forms a passivating oxynitride layer, slowing degradation. Coating TaN with ultrathin TiO₂ (<5 nm) via ALD enhances durability while maintaining charge transfer efficiency .
Q. What mechanisms explain nitrogen diffusion at the TaN/substrate interface, and how can this be mitigated to enhance device longevity?
- Methodological Answer : Nitrogen diffusion into substrates (e.g., Ta or Si) during annealing creates vacancies, degrading TaN’s mechanical and electrical properties. Small-angle X-ray scattering (SAXS) and secondary ion mass spectrometry (SIMS) quantify diffusion depth. Mitigation strategies include:
- Using diffusion barriers (e.g., 2–3 nm TiN layers).
- Lowering annealing temperatures (<700°C) with plasma-assisted processes .
Q. What strategies optimize TaN’s optical and electronic properties for photoelectrochemical applications?
- Methodological Answer : Bandgap engineering via doping (e.g., TaN:Ti or TaN:Al) adjusts absorption edges into the visible spectrum. Ultraviolet-visible (UV-Vis) spectroscopy and Mott-Schottky analysis guide doping levels to balance light absorption (target ~2.1 eV bandgap) and charge carrier mobility. For example, 5% Ti doping in TaN reduces resistivity by 40% while maintaining photoactivity .
Q. Data Contradiction Analysis
Q. Why do reported bandgap values for TaN vary widely (1.2–2.4 eV), and how can researchers reconcile these discrepancies?
- Methodological Answer : Variations arise from differences in stoichiometry (TaNₓ, 0.7 < x < 1.1) and crystallinity (amorphous vs. polycrystalline films). Ellipsometry and UV-Vis reflectance spectra must be cross-validated with XRD to correlate bandgap with phase purity. For instance, amorphous TaNₓ (x ≈ 0.9) shows a 1.8 eV bandgap, while cubic δ-TaN (x ≈ 1.0) exhibits 2.3 eV .
Q. How do conflicting reports on TaN’s corrosion resistance in acidic environments inform experimental design?
- Methodological Answer : Some studies report rapid TaN dissolution in HCl (pH < 2), while others note stability due to passivation. Electrochemical polarization tests (Tafel analysis) under controlled pH and potential reveal that nitrogen-rich surfaces (≥95 at.% N) form stable TaOₓNy layers, delaying corrosion. Researchers must pre-treat samples with plasma nitridation to ensure surface stoichiometry .
Q. Reproducibility Guidelines
Q. What steps ensure reproducibility in TaN thin-film synthesis across different laboratories?
- Methodological Answer :
Standardize precursor delivery rates and chamber pressure (e.g., ALD at 0.1–0.3 Torr).
Calibrate temperature profiles using in-situ pyrometers.
Share raw data (XRD, XPS) via open-access repositories to enable cross-lab validation .
Properties
IUPAC Name |
azanylidynetantalum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLGASXMSKOWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NTa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065183 | |
Record name | Tantalum nitride (TaN) | |
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Molecular Weight |
194.955 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS] | |
Record name | Tantalum nitride | |
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CAS No. |
12033-62-4 | |
Record name | Tantalum nitride (TaN) | |
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Record name | Tantalum nitride (TaN) | |
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Record name | Tantalum nitride (TaN) | |
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Record name | Tantalum nitride (TaN) | |
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Record name | Tantalum mononitride | |
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